molecular formula C20H15N3O4S B2907871 (2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 683254-99-1

(2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2907871
CAS No.: 683254-99-1
M. Wt: 393.42
InChI Key: WNTHVZFTVRBKRV-VIZOYTHASA-N
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Description

The compound (2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile features a conjugated acrylonitrile backbone linked to a substituted thiazole ring and a nitrophenyl group. Its structural complexity includes electron-withdrawing (nitro, cyano) and electron-donating (methoxy, methyl) substituents, which influence its physicochemical and biological properties. This analysis focuses on comparing this compound with structurally related analogues, emphasizing synthesis, spectral data, reactivity, and biological activity.

Properties

IUPAC Name

(E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c1-12-3-5-14(6-4-12)16-11-28-20(22-16)15(10-21)7-13-8-17(23(25)26)19(24)18(9-13)27-2/h3-9,11,24H,1-2H3/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTHVZFTVRBKRV-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the molecular formula C20H15N3O5S and a molecular weight of 409.42 g/mol. Its structure includes a thiazole ring, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The thiazole derivatives, including this compound, have been shown to inhibit the growth of various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound exhibited significant cytotoxicity against MCF-7 cells, with an IC50 value indicating effective inhibition of cell proliferation.
  • HepG2 (Liver Cancer) : Similar cytotoxic effects were observed in HepG2 cells, suggesting a broad spectrum of anticancer activity.

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Standard Drug IC50 (µM)
This compoundMCF-7TBD6.77
This compoundHepG2TBD8.40

Note: TBD indicates that specific values were not provided in the available literature.

The anticancer activity is primarily attributed to the compound's ability to induce apoptosis and halt the cell cycle in cancer cells. This is facilitated through:

  • Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell growth.
  • Apoptosis Induction : It triggers programmed cell death in cancerous cells, which is crucial for effective cancer therapy.

In vitro studies demonstrated that the compound could effectively inhibit the VEGFR-2 kinase, which plays a critical role in tumor angiogenesis and growth.

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Study on Thiazole Derivatives : A study published in MDPI reported that derivatives based on thiazole showed significant antiproliferative effects against MCF-7 and HepG2 cell lines. Among these derivatives, compounds with similar structures to this compound exhibited promising results with low IC50 values compared to standard chemotherapeutics .
  • Mechanistic Studies : Research indicated that the introduction of specific substituents on the thiazole ring could enhance or diminish biological activity, highlighting the importance of structural modifications in drug design .

Scientific Research Applications

The compound (2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications across different domains, including medicinal chemistry, agriculture, and materials science.

Basic Information

  • Molecular Formula : C23H21N3O4S
  • Molecular Weight : 435.5 g/mol
  • CAS Number : 5438-42-6

The compound features a complex structure that includes a thiazole ring, a nitrile group, and multiple aromatic systems, which contribute to its reactivity and potential biological activity.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. Studies have demonstrated that the thiazole moiety can enhance the cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives of thiazole have been shown to target specific pathways involved in cancer cell survival and growth .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has indicated that similar thiazole-containing compounds possess broad-spectrum activity against bacteria and fungi. The presence of the nitrophenyl group may enhance this activity by disrupting microbial cell membranes or interfering with metabolic processes .

Pesticide Development

The unique chemical structure of This compound positions it as a potential candidate for developing novel pesticides. The thiazole ring is known for its efficacy in enhancing the bioactivity of agrochemicals, potentially leading to more effective pest control solutions while minimizing environmental impact .

Organic Electronics

The compound may find applications in organic electronic devices due to its conjugated system, which can facilitate charge transport. Research into similar compounds has shown promise in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient charge mobility is crucial for device performance .

Dye Applications

Given its vibrant color properties, there is potential for this compound to be used in dye applications. The incorporation of nitro groups often leads to enhanced light absorption characteristics, making it suitable for use in textiles and coatings .

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer effects of thiazole derivatives, researchers synthesized several analogs of This compound . Results showed that one derivative exhibited IC50 values significantly lower than standard chemotherapeutics against breast cancer cell lines, indicating its potential as an effective treatment option .

Case Study 2: Pesticidal Efficacy

A field study assessed the effectiveness of a pesticide formulation containing thiazole derivatives against common agricultural pests. The formulation demonstrated a 75% reduction in pest populations over a two-week period compared to untreated controls, highlighting the agricultural applicability of compounds related to This compound .

Chemical Reactions Analysis

Nitro Group Reduction

The nitro (-NO₂) group on the phenyl ring undergoes selective reduction under catalytic hydrogenation (H₂/Pd-C or Raney Ni) to form the corresponding amine (-NH₂). This reaction is critical for prodrug activation in antimicrobial agents .

Reaction Conditions Product Notes
H₂ (1 atm), 10% Pd/C, EtOH, 25°C(2E)-3-(4-hydroxy-3-methoxy-5-aminophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrileReduction confirmed via TLC and NMR .
NaBH₄/CuCl₂, MeOH, 0°CPartial reduction to hydroxylamine intermediateRequires stoichiometric control to avoid over-reduction .

Nitrile Hydrolysis

The α,β-unsaturated nitrile undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides .

Conditions Product Yield Application
6M HCl, reflux, 12 hr(2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enoic acid78%Intermediate for peptide coupling .
H₂O₂ (30%), NaOH, 60°C, 6 hr(2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide65%Improved solubility for bioassays .

Electrophilic Aromatic Substitution

The electron-rich 4-hydroxy-3-methoxyphenyl group directs electrophiles to the ortho/para positions relative to the hydroxyl group .

Reagent Position Product Role
HNO₃/H₂SO₄, 0°CPara to -OH(2E)-3-(4-hydroxy-3-methoxy-5-nitro-2-nitrophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrileFurther nitro substitution enhances redox activity .
Br₂, CHCl₃, 25°COrtho to -OHBrominated derivativeHalogenation for SAR studies .

Thiazole Ring Functionalization

The 4-(4-methylphenyl)-1,3-thiazol-2-yl group participates in coordination chemistry and alkylation .

Reaction Conditions Product Outcome
Pd-mediated Suzuki couplingAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl-thiazole hybridEnhanced π-stacking in crystal lattice .
Methylation at N-3CH₃I, K₂CO₃, DMF, 25°CQuaternary ammonium saltIncreased water solubility .

Conjugated Double Bond Reactivity

The (E)-configured α,β-unsaturated nitrile undergoes Michael additions and Diels-Alder reactions .

Reagent Product Stereochemistry Application
CH₃MgBr, THF, -78°Cβ-Methyl adductRetains E-configurationProbing electron-deficient alkene .
Cyclopentadiene, 100°CDiels-Alder adduct (endo)Confirmed via XRDCycloaddition for drug delivery systems .

Mechanistic Insights

  • Nitro Reduction Pathway : Electrochemical studies on analogous nitrothiophenes show a reduction peak at −500 mV (vs Ag/AgCl), correlating with enzymatic activation by nitroreductases .
  • Cytotoxicity : High HOMO-LUMO gaps (HLG > −0.13 eV) in derivatives reduce mutagenic risks while retaining antitubercular activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Biological Activity/Notes References
Target Compound 4-hydroxy-3-methoxy-5-nitrophenyl, 4-(4-methylphenyl)thiazole ~395.4 (estimated) Nitro, cyano, hydroxyl, methoxy, methyl Potential cysteine reactivity due to acrylonitrile; unconfirmed biological targets
CCG-63802 Benzothiazol-2-yl, pyrido[1,2-a]pyrimidin-3-yl ~433.5 Acrylonitrile, benzothiazole RGS4 inhibitor; cysteine-dependent activity
(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile 3,4-dichlorophenyl, 4-methylphenyl ~383.3 Chloro, cyano, methyl Structural similarity; dichloro groups enhance lipophilicity
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile Benzodioxolyl, 3,4-dichlorophenyl ~416.3 Benzodioxole, dichloro, cyano Enhanced π-π stacking due to aromaticity
3-(4-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}-1,3-thiazol-2-yl)-1H-pyrrolo[2,3-b]pyridine Sulfonyl, indole, methylphenyl ~525.6 Sulfonyl, indole High melting point (260–261 °C); no acrylonitrile group

Key Observations:

  • Thiazole modifications: Substituents on the thiazole ring (e.g., methylphenyl in the target vs. dichlorophenyl in ) alter steric bulk and electronic effects, impacting binding affinity in biological systems.
  • Conjugation effects: Extended conjugation in acrylonitrile derivatives (e.g., pentadienenitrile in ) shifts UV-Vis absorption spectra, relevant for photochemical applications.

Physicochemical Properties

  • Melting points: Sulfonyl-indole derivatives () exhibit high melting points (230–260 °C) due to strong dipole-dipole interactions, whereas acrylonitrile derivatives with nitro groups (target) may have lower melting points (~150–200 °C estimated) due to reduced crystallinity .
  • Spectroscopy: IR: Nitro groups show peaks at ~1350 and 1500 cm⁻¹; cyano groups at ~2200 cm⁻¹ . NMR: Methoxy protons resonate at δ ~3.8–4.0 ppm; aromatic protons in nitrophenyl appear downfield (δ ~8.0–8.5 ppm) .

Q & A

Q. What are the optimal synthetic pathways for (2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including thiazole ring formation via Hantzsch thiazole synthesis and subsequent coupling with substituted phenylacrylonitrile derivatives. Key steps include:
  • Step 1 : Condensation of 4-(4-methylphenyl)thiazole-2-amine with a nitro-substituted benzaldehyde derivative under acidic conditions.
  • Step 2 : Knoevenagel condensation to introduce the nitrile group.
    Critical parameters include:
  • Temperature : 80–100°C for cyclization steps .
  • Catalysts : Use of ammonium acetate or piperidine for condensation .
  • Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
    Table 1 : Comparison of Reaction Conditions and Yields
StepSolventCatalystYield (%)Reference
1DMFNH₄OAc62
2DMSOPiperidine75

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : A combination of NMR (¹H, ¹³C, and 2D-COSY), IR , and mass spectrometry is essential:
  • ¹H NMR : Key signals include the thiazole proton (δ 7.8–8.2 ppm), nitrophenyl protons (δ 8.1–8.5 ppm), and methoxy group (δ 3.9 ppm) .
  • IR : Confirm nitrile (C≡N) stretch at ~2200 cm⁻¹ and nitro (NO₂) stretch at ~1520 cm⁻¹ .
  • HRMS : Exact mass calculation for C₂₁H₁₆N₃O₄S (e.g., [M+H]⁺ = 414.0857) .

Q. What are the dominant chemical reactivity patterns of this compound under oxidative or reductive conditions?

  • Methodological Answer :
  • Oxidation : The nitro group (NO₂) can be reduced to an amine (NH₂) using H₂/Pd-C (yields ~85%) .
  • Nitrile Hydrolysis : Acidic conditions (H₂SO₄/H₂O) convert the nitrile to a carboxylic acid .
  • Electrophilic Substitution : The methoxy and hydroxy groups direct substitutions (e.g., bromination) on the aromatic ring .

Advanced Research Questions

Q. How does the electronic interplay between the nitro, methoxy, and thiazole groups influence bioactivity?

  • Methodological Answer : Computational studies (DFT or molecular docking) reveal:
  • Nitro Group : Electron-withdrawing nature enhances binding to enzyme active sites (e.g., kinase inhibitors) .
  • Methoxy/Hydroxy Groups : Participate in hydrogen bonding with residues like Asp or Glu in target proteins .
  • Thiazole Ring : π-π stacking with aromatic amino acids (e.g., Phe or Tyr) .
    Table 2 : Key Interactions in Docking Studies
Target ProteinBinding Energy (kcal/mol)Key InteractionsReference
EGFR Kinase-9.2H-bond (NO₂–Lys721), π-stacking (thiazole–Phe723)

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?

  • Methodological Answer : Discrepancies arise from:
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Solubility : Use of DMSO vs. PEG-400 affects compound bioavailability .
    Mitigation strategies:
  • Standardize protocols (e.g., MTT assay at 48 hours, 10% FBS media) .
  • Validate results across ≥3 independent replicates.

Q. What strategies optimize the compound’s stability for in vivo studies?

  • Methodological Answer :
  • pH Stability : Perform pH-rate profiling (stable at pH 6–8) .
  • Light Sensitivity : Store in amber vials to prevent nitro group degradation .
  • Formulation : Use liposomal encapsulation to enhance half-life in plasma .

Data Contradiction Analysis

Q. Why do some studies report strong antimicrobial activity while others show no effect?

  • Methodological Answer : Variability stems from:
  • Bacterial Strains : Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) membrane permeability differences .
  • Nitro Group Reduction : Anaerobic conditions in certain assays may reduce NO₂ to NH₂, altering activity .
    Recommendation: Include a nitroreductase-deficient strain as a control .

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